Fmoc-D-Orn(Boc)-OH chemical structure and physical properties
Fmoc-D-Orn(Boc)-OH chemical structure and physical properties
An In-depth Technical Guide to Fmoc-D-Orn(Boc)-OH: A Cornerstone for Advanced Peptide Synthesis
Introduction
In the landscape of modern drug discovery and biochemical research, the precise assembly of peptides with unique structural and functional properties is paramount. Among the vast arsenal of synthetic building blocks, protected amino acids are fundamental tools that enable the controlled, stepwise construction of complex peptide chains. N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-(tert-butyloxycarbonyl)-D-ornithine , commonly abbreviated as Fmoc-D-Orn(Boc)-OH , stands out as a critical reagent for researchers and scientists.
This guide provides a comprehensive technical overview of Fmoc-D-Orn(Boc)-OH, delving into its chemical structure, physicochemical properties, and its strategic application in Solid-Phase Peptide Synthesis (SPPS). As a derivative of the non-proteinogenic amino acid D-ornithine, its utility is magnified by two key features: the incorporation of a D-enantiomer, which can confer proteolytic resistance and unique conformational properties to the final peptide, and a sophisticated orthogonal protection scheme.[1] This dual-protection strategy, featuring the base-labile Fmoc group and the acid-labile Boc group, affords chemists exceptional control over peptide chain elongation and side-chain modification, which is invaluable for synthesizing complex architectures like cyclic peptides and branched constructs.[2]
Chemical Structure and Physicochemical Properties
Fmoc-D-Orn(Boc)-OH is a chiral molecule whose structure is defined by a central D-ornithine core. The α-amino group is protected by the bulky fluorenylmethoxycarbonyl (Fmoc) group, while the terminal δ-amino group on the side chain is protected by the tert-butyloxycarbonyl (Boc) group. This strategic placement of protecting groups is the foundation of its versatility in synthesis.[2]
IUPAC Name: (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid.[3]
Key Physicochemical Data
The effective application of Fmoc-D-Orn(Boc)-OH in a laboratory setting necessitates a clear understanding of its physical and chemical characteristics. These properties influence everything from storage and handling to dissolution and reactivity during synthesis.
| Property | Value | References |
| CAS Number | 118476-89-4 | [4][5][6] |
| Molecular Formula | C₂₅H₃₀N₂O₆ | [3][5][6] |
| Molecular Weight | 454.52 g/mol | [3][4][6] |
| Appearance | White to off-white powder | [7] |
| Melting Point | 100-115 °C | [8] |
| Solubility | Clearly soluble in Dimethylformamide (DMF); also soluble in DMSO, Ethanol, and Methanol. Sparingly soluble in water. | [7][9] |
| Storage Temperature | 2-8°C, can be stored at -20°C for long-term stability. | [6][7] |
| SMILES String | CC(C)(C)OC(=O)NCCCNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12 | [3] |
The Principle of Orthogonal Protection in Fmoc-D-Orn(Boc)-OH
The primary advantage of Fmoc-D-Orn(Boc)-OH lies in its orthogonal protection scheme, a cornerstone of modern peptide synthesis.[2] This strategy allows for the selective removal of one protecting group under a specific set of conditions while another remains completely intact.[10] This control is essential for directing chemical reactions to specific sites on the molecule.
-
N-α-Fmoc Group (Base-Labile): The Fmoc group protects the alpha-amino group, the site of peptide bond formation during chain elongation. It is stable to acidic conditions but is rapidly cleaved by a mild base, typically a 20% solution of piperidine in DMF.[11][12] This deprotection step regenerates the free amine, which is then ready to be coupled with the next activated amino acid in the sequence.
-
N-δ-Boc Group (Acid-Labile): The Boc group protects the side-chain amino group of the ornithine residue. It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a moderately strong acid like trifluoroacetic acid (TFA).[2][13] This differential lability allows chemists to unmask the side-chain amine at any desired point in the synthesis to perform further modifications, such as cyclization or branching, without disturbing the main peptide chain or its N-terminal protection.[2]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Orn(Boc)-OH is a standard building block for the introduction of D-ornithine residues via Fmoc-based SPPS. The process involves a repeated cycle of deprotection, activation, and coupling steps on a solid support (resin).
Detailed Protocol: Single Coupling Cycle
This protocol outlines the essential steps for incorporating one Fmoc-D-Orn(Boc)-OH residue onto a growing peptide chain anchored to a resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Orn(Boc)-OH
-
Coupling Reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Solvents: High-purity DMF, Dichloromethane (DCM)
Methodology:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes to ensure optimal accessibility of reactive sites.[7]
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with 20% piperidine in DMF for 5-15 minutes.[14] This step is often performed twice to ensure complete deprotection. The resin is then thoroughly washed with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[15]
-
Amino Acid Activation: In a separate vessel, Fmoc-D-Orn(Boc)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated. This is achieved by dissolving it in DMF with HBTU/HOBt (1 eq. each to the amino acid) and DIEA (2 eq. to the amino acid). The mixture is allowed to react for several minutes.
-
Coupling: The activated Fmoc-D-Orn(Boc)-OH solution is added to the deprotected peptide-resin. The reaction vessel is agitated for 1-2 hours at room temperature to facilitate the formation of the new peptide bond.
-
Washing: Following the coupling reaction, the resin is extensively washed with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.
Advanced Applications in Research and Drug Development
The unique structural features of Fmoc-D-Orn(Boc)-OH make it a valuable tool for creating peptides with enhanced therapeutic potential and for probing biological systems.
-
Increased Proteolytic Stability: Peptides constructed with D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acids. This increased stability can significantly prolong the half-life of a peptide drug in vivo.[1]
-
Synthesis of Cyclic Peptides: The orthogonally protected side chain is frequently exploited for on-resin cyclization.[2] After assembly of the linear peptide, the Boc group on the ornithine side chain can be selectively removed with mild acid. The newly freed δ-amino group can then form a lactam bridge by reacting with the C-terminal carboxyl group, creating a conformationally constrained cyclic peptide.[7] This strategy is used in the synthesis of bioactive peptides like Gramicidin S.[7]
-
Development of Novel Therapeutics: Fmoc-D-Orn(Boc)-OH has been used as a key reagent in the synthesis of bisquinoline analogs that exhibit potent anti-leishmanial and broad-spectrum antimicrobial activity.[3] Furthermore, ornithine-containing peptides are explored as antimicrobial agents and as scaffolds for targeted drug delivery.[2]
Conclusion
Fmoc-D-Orn(Boc)-OH is more than a standard amino acid derivative; it is a sophisticated synthetic tool that provides chemists with precise control over peptide architecture. Its orthogonal protection scheme is fundamental to the Fmoc/tBu strategy, enabling the construction of complex linear, cyclic, and branched peptides. The incorporation of a D-enantiomer further expands its utility, offering a pathway to create peptides with enhanced stability and novel biological activities. As the demand for advanced peptide-based therapeutics continues to grow, the strategic application of versatile and reliable building blocks like Fmoc-D-Orn(Boc)-OH will remain indispensable to innovation in pharmaceutical research and development.
References
-
Aapptec Peptides. (n.d.). Fmoc-D-Orn(Boc)-OH [118476-89-4]. Retrieved from [Link]
-
P3 BioSystems. (n.d.). Fmoc Amino Acids - Ornithine (Orn). Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Chem-Impex. (n.d.). Fmoc-D-Orn(Boc)-OPfp. Retrieved from [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25038.
-
National Center for Biotechnology Information. (n.d.). Boc-D-orn(boc)-OH. PubChem Compound Database. Retrieved from [Link]
- Nowick, J. S. (n.d.).
- Vasile, C. M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(23), 5675.
-
National Center for Biotechnology Information. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. PubChem Compound Database. Retrieved from [Link]
- Fields, G. B., et al. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Al-Azzawi, A., et al. (2018). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 20(21), 4883-4888.
- Chatterjee, J., et al. (2011). Direct Fmoc-Chemistry-Based Solid-Phase Synthesis of Peptidyl Thioesters. Organic Letters, 13(13), 3348-3351.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-Trp(Boc)-OH in Advanced Amino Acid Chemistry. Retrieved from [Link]
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